

Spectroscopic Profile of Phenethyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Phenethyl isobutyrate

Cat. No.: B089656

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **phenethyl isobutyrate** (CAS No. 103-48-0), a widely used fragrance and flavor ingredient. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for **phenethyl isobutyrate** is summarized below. These tables provide quantitative information for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.32 - 7.17	m	-	5H	Ar-H
4.29	t	7.0	2H	-O-CH ₂ -CH ₂ -Ar
2.94	t	7.0	2H	-O-CH ₂ -CH ₂ -Ar
2.54	sept	7.0	1H	-CH(CH ₃) ₂
1.16	d	7.0	6H	-CH(CH ₃) ₂

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
177.1	C=O
138.0	Ar-C (quaternary)
129.0	Ar-CH
128.5	Ar-CH
126.5	Ar-CH
65.1	-O-CH ₂ -
35.1	-CH ₂ -CH ₂ -Ar
34.1	-CH(CH ₃) ₂
19.0	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3088, 3065, 3029	Weak	Aromatic C-H Stretch
2971, 2935, 2875	Strong	Aliphatic C-H Stretch
1731	Strong	C=O Stretch (Ester)
1497, 1455	Medium	C=C Stretch (Aromatic Ring)
1285, 1158	Strong	C-O Stretch (Ester)
750, 698	Strong	C-H Out-of-plane Bend (Aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS, 70 eV)

m/z	Relative Intensity (%)	Proposed Fragment
104	99.99	[C ₈ H ₈] ⁺ (styrene molecular ion)
43	43.07	[C ₃ H ₇] ⁺ (isopropyl cation)
105	17.50	[C ₈ H ₉] ⁺ (phenylethyl cation)
71	14.90	[C ₄ H ₇ O] ⁺ (isobutyryl cation)
91	9.86	[C ₇ H ₇] ⁺ (tropylium cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **phenethyl isobutyrate** was prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were acquired on a 300 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32 scans were typically co-added.
 - Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.
 - Spectral Width: A spectral width of approximately 10-12 ppm was used.
 - Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl_3 at 7.26 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) were accumulated to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 2-5 seconds was employed.
 - Spectral Width: A spectral width of approximately 200-220 ppm was used.
 - Referencing: The chemical shifts were referenced to the solvent peak of CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **phenethyl isobutyrate** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two potassium bromide (KBr) salt plates to form a thin liquid film.^[1]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, was used for analysis.^[1]
- Data Acquisition:

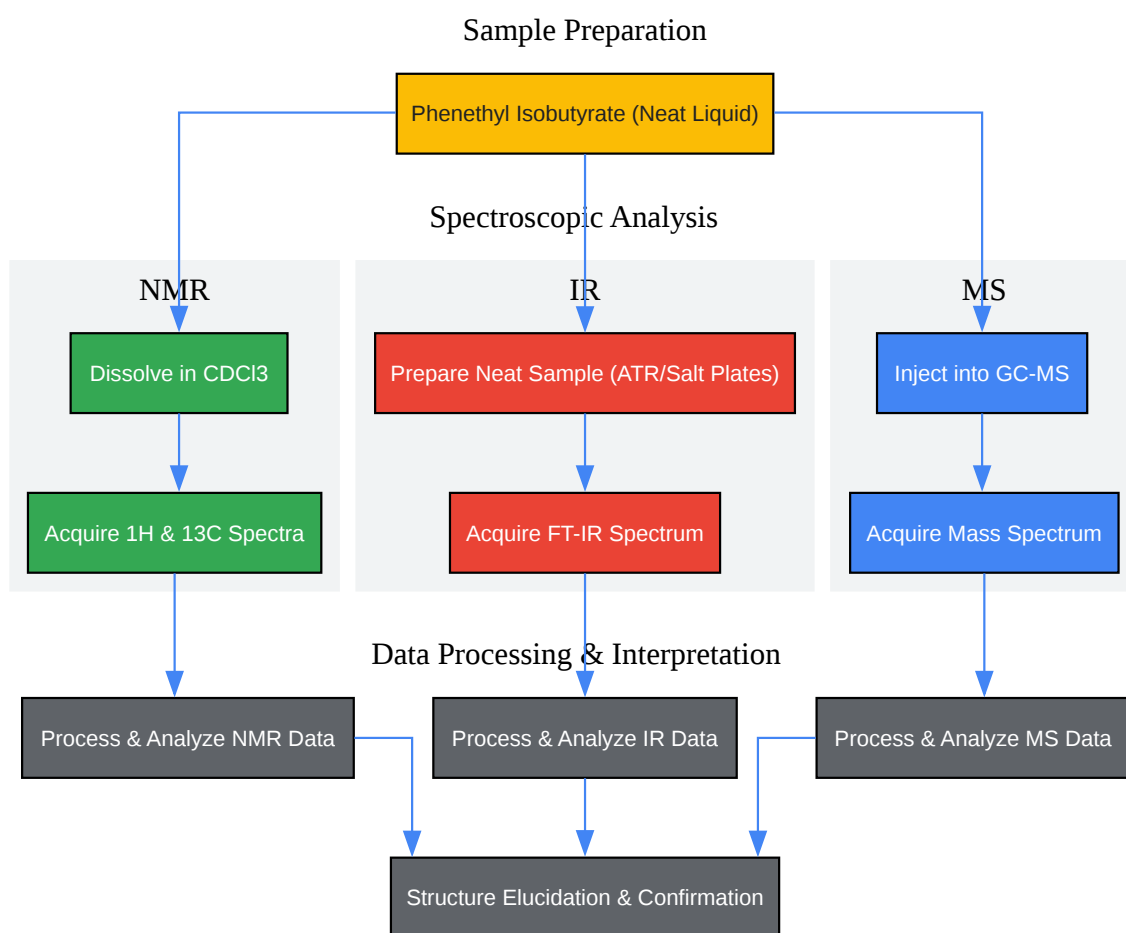
- Spectral Range: The spectrum was recorded in the mid-infrared range, typically from 4000 to 400 cm^{-1} .
- Resolution: A spectral resolution of 4 cm^{-1} was used.
- Number of Scans: 16 to 32 scans were co-added to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the clean ATR crystal or empty salt plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction and Separation: The sample was introduced via Gas Chromatography (GC) using a system equipped with a capillary column (e.g., HP-5MS).
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: The oven temperature was typically started at a low temperature (e.g., 50-60 °C), held for a few minutes, and then ramped up to a final temperature of around 250-280 °C.
- Instrumentation: A mass spectrometer, such as a HITACHI M-80B, operating in electron ionization (EI) mode was used for detection.^[1]
- Mass Spectrometry Parameters:
 - Ionization Energy: 70 eV.
 - Mass Range: The mass-to-charge ratio (m/z) was scanned over a range of approximately 40-400 amu.
 - Ion Source Temperature: Maintained at around 200-230 °C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **phenethyl isobutyrate**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenethyl isobutyrate | C₁₂H₁₆O₂ | CID 7655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Phenethyl Isobutyrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089656#spectroscopic-data-nmr-ir-ms-of-phenethyl-isobutyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com